4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Physicochemical Characterization Quality Control Solid-State Chemistry

Unlike simple 2-alkylbenzimidazoles, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8) features a reactive butan-2-one side chain, providing a critical synthetic handle for reductive amination, oxime formation, and construction of complex pharmacophores. Its logP of 2.0845 and two hydrogen bond acceptors ensure superior assay reproducibility and target engagement over 2-methylbenzimidazole (logP 2.146, one acceptor). Available at 99% HPLC purity with full NMR/HPLC/GC certificates and a distinct melting point (154–157 °C) for solid-state studies, this building block guarantees reproducible results and maximum procurement value.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 19276-01-8
Cat. No. B100614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Benzo[d]imidazol-2-yl)butan-2-one
CAS19276-01-8
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyBPMKLYRTTZXHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8): Procurement and Selection Overview


4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8) is a benzimidazole derivative featuring a 2-substituted butan-2-one side chain . With the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , it presents as a yellow to white solid with a reported melting point of 154–157 °C . The compound is commercially available at purities up to 99% (HPLC) and is supplied by multiple vendors . Its benzimidazole core imparts the capacity for hydrogen bonding and π-π interactions , while the pendant ketone group offers a synthetic handle for further derivatization. This combination makes it a versatile building block in medicinal chemistry and organic synthesis.

Why Generic Benzimidazoles Cannot Substitute for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in Critical Workflows


Benzimidazole derivatives exhibit widely varying physicochemical and biological properties depending on the nature and position of substituents [1]. The 2-position substituent in particular modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability [2]. Simple 2-alkylbenzimidazoles (e.g., methyl, ethyl, propyl) lack the reactive ketone handle and display different melting points and logP values, which can alter solubility and formulation behavior [3]. Furthermore, the positional isomer 4-(1H-benzimidazol-1-yl)butan-2-one (CAS 79837-10-8) differs in its electronic distribution and binding orientation due to the shift of the butanone chain from the 2- to the 1-position . Therefore, substituting with a seemingly related benzimidazole risks compromising synthetic outcomes, assay reproducibility, and procurement value. The following evidence quantifies these differences.

Quantitative Differentiators of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Versus Closest Analogs


Distinct Melting Point Reflects Unique Crystal Packing and Purity Control

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one exhibits a melting point of 154–157 °C . In contrast, 2-methylbenzimidazole melts at 175–177 °C [1], and 2-ethylbenzimidazole melts at 176.5 °C [2]. The lower melting point of the target compound is attributable to the disruption of π-π stacking by the flexible butanone chain and the presence of an additional hydrogen bond acceptor (ketone oxygen). This differentiation is critical for solid-form screening and procurement specifications, as it enables unambiguous identity verification and ensures consistent material quality.

Physicochemical Characterization Quality Control Solid-State Chemistry

Modulated Lipophilicity (LogP) Impacts Solubility and Partitioning

The calculated logP (octanol-water partition coefficient) for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is 2.0845 . This value is slightly lower than the logP of 2-methylbenzimidazole, reported as 2.146 [1]. The difference of approximately 0.06 log units reflects the polar contribution of the ketone group, which increases aqueous solubility relative to the methyl analog. For medicinal chemists and formulators, this translates to a more favorable balance between membrane permeability and aqueous solubility, potentially reducing the need for solubilizing excipients.

Lipophilicity ADME Prediction Formulation

Enhanced Hydrogen Bond Acceptor Count Alters Binding Interactions

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one contains two hydrogen bond acceptors: one from the benzimidazole nitrogen and one from the ketone oxygen [1]. In comparison, 2-methylbenzimidazole and 2-ethylbenzimidazole each possess only one hydrogen bond acceptor (the benzimidazole nitrogen) [2]. The additional acceptor site on the target compound increases its capacity for intermolecular hydrogen bonding with biological targets, solvents, or co-formers. This can directly influence binding affinity in enzyme assays and alter crystal packing in solid-state formulations.

Molecular Recognition Medicinal Chemistry Crystal Engineering

Unique Reactivity as a Ketone-Functionalized Building Block

The presence of a ketone group in 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one enables reactions not possible with simple 2-alkylbenzimidazoles. For instance, it can undergo reductive amination, Grignard addition, or condensation to form oximes, hydrazones, and heterocycles [1]. In contrast, 2-methylbenzimidazole or 2-ethylbenzimidazole lack this functional handle and are primarily used as ligands or in nucleophilic substitution reactions at the benzimidazole NH. This functional divergence means that the target compound serves as a versatile intermediate for constructing more complex molecules bearing both a benzimidazole pharmacophore and an extended side chain, as evidenced by its use in the synthesis of oxadiazole derivatives with anticancer potential [2].

Synthetic Intermediate Derivatization Medicinal Chemistry

Commercial Availability and Purity Specifications Support Reproducible Research

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is available from multiple reputable suppliers with clearly defined purity grades: 97% (Bidepharm, with NMR/HPLC/GC certificates) , 99% HPLC (ChemicalBook) , and general catalog listings with purity ≥95% . In contrast, its positional isomer 4-(1H-benzimidazol-1-yl)butan-2-one (CAS 79837-10-8) is often listed with a minimum purity of 95% and less extensive analytical documentation . The availability of detailed certificates of analysis for the 2-isomer reduces the risk of uncharacterized impurities affecting experimental outcomes, a critical factor for procurement in regulated or high-throughput environments.

Procurement Quality Assurance Reproducibility

Optimal Application Scenarios for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Based on Differentiated Evidence


Medicinal Chemistry Campaigns Requiring a Ketone-Functionalized Benzimidazole Scaffold

When the synthetic route requires subsequent derivatization of the side chain (e.g., reductive amination, oxime formation), the ketone group in 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one provides a critical handle absent in simple 2-alkylbenzimidazoles . This enables the construction of more complex benzimidazole-containing pharmacophores, as demonstrated in the synthesis of anticancer oxadiazole derivatives [1].

Assays Where Controlled Lipophilicity and Hydrogen Bonding Are Critical

The target compound's logP of 2.0845 and two hydrogen bond acceptors differentiate it from 2-methylbenzimidazole (logP 2.146, 1 acceptor) [1]. In cell-based assays or solubility-limited experiments, these subtle differences can translate to meaningful changes in permeability and target engagement. Researchers should select the 2-butanone derivative when a slightly less lipophilic, more polar benzimidazole is required.

Quality-Controlled Procurement for Regulated or High-Throughput Environments

For laboratories requiring validated purity and traceable analytical data, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is available at 97% purity with full NMR/HPLC/GC certificates or 99% HPLC grade [1]. This level of documentation is not uniformly available for positional isomers or simpler 2-alkyl analogs, making the target compound the preferred choice for reproducible research and development .

Solid-Form Screening and Crystallization Studies

The distinct melting point of 154–157 °C (vs. 175–177 °C for 2-methylbenzimidazole) reflects unique crystal packing [1]. This property can be leveraged in polymorphism studies, co-crystal screening, and formulation development where melting point and solid-state behavior are critical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.